(S)-Amino-pyridin-4-YL-acetic acid

Chiral resolution Enantiomeric purity Stereoselective synthesis

(S)-Amino-pyridin-4-YL-acetic acid (CAS 1228559-23-6), IUPAC (2S)-2-amino-2-(pyridin-4-yl)acetic acid, is a chiral, non-proteinogenic α-amino acid featuring a pyridin-4-yl side chain at the α-carbon. With a molecular weight of 152.15 g·mol⁻¹ and a single defined stereocenter (S-configuration), it serves as an enantiopure building block for peptide synthesis, medicinal chemistry, and asymmetric catalysis.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1228559-23-6
Cat. No. B059557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Amino-pyridin-4-YL-acetic acid
CAS1228559-23-6
Synonyms(S)-AMINO-PYRIDIN-4-YL-ACETIC ACID
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(C(=O)O)N
InChIInChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1
InChIKeyBPTCAQMPNJVACB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Amino-pyridin-4-YL-acetic acid (CAS 1228559-23-6) Procurement Baseline: A Chiral Non-Proteinogenic Amino Acid Building Block


(S)-Amino-pyridin-4-YL-acetic acid (CAS 1228559-23-6), IUPAC (2S)-2-amino-2-(pyridin-4-yl)acetic acid, is a chiral, non-proteinogenic α-amino acid featuring a pyridin-4-yl side chain at the α-carbon [1]. With a molecular weight of 152.15 g·mol⁻¹ and a single defined stereocenter (S-configuration), it serves as an enantiopure building block for peptide synthesis, medicinal chemistry, and asymmetric catalysis [1]. Its computed XLogP3-AA of -2.8 confirms pronounced hydrophilicity, while the 4-pyridyl moiety provides a basic nitrogen capable of coordination, hydrogen bonding, and pH-dependent ionization—features absent in standard aliphatic amino acids [1].

Why Generic Substitution Fails for (S)-Amino-pyridin-4-YL-acetic acid: Enantiomeric Integrity and Positional Isomerism


Substitution of (S)-amino-pyridin-4-YL-acetic acid with the racemate (CAS 53339-65-4), the (R)-enantiomer (CAS 110772-45-7), or regioisomeric 2-pyridyl or 3-pyridyl analogs introduces quantifiable risks. The single (S)-stereocenter governs chiral recognition in enzyme binding and receptor interactions; racemic mixtures produce at best 50% active component, confounding dose-response and stereochemical outcome of subsequent synthetic steps [1]. Regioisomers such as 2-amino-2-(pyridin-2-yl)acetic acid or 2-amino-2-(pyridin-3-yl)acetic acid alter the spatial orientation of the pyridine nitrogen, affecting metal coordination geometry, hydrogen-bond networks, and pKa of the heterocycle—parameters critical to fragment-based drug design and catalysis [2]. Furthermore, the solubility profile of the free amino acid (computed 274 g·L⁻¹ at 25 °C) differs substantially from its hydrochloride salt form (CAS 53339-65-4), requiring reformulation adjustments that can derail established synthetic protocols .

Quantitative Differentiation Evidence for (S)-Amino-pyridin-4-YL-acetic acid


Enantiomeric Configuration & Purity Differentiation: (S)- vs. (R)- vs. Racemate

The (S)-enantiomer (CAS 1228559-23-6) is commercially available at >98% purity with defined stereochemistry (C[@@H] chiral center) . By contrast, the (R)-enantiomer (CAS 110772-45-7) is offered at 95–97% purity across suppliers , while the racemic mixture (CAS 53339-65-4) is supplied predominantly as the hydrochloride salt at 95% purity without stereochemical specification . For applications requiring enantiopure synthons, selection of the (S)-form at 98% purity eliminates the yield loss and purification burden inherent to using racemic or lower-purity enantiomeric inputs.

Chiral resolution Enantiomeric purity Stereoselective synthesis

Isoelectric Point (pI) and Ionization State Differentiation vs. Non-Pyridyl α-Amino Acids

The computed Topological Polar Surface Area (TPSA) for (S)-amino-pyridin-4-YL-acetic acid is 76.2 Ų, with a XLogP3-AA of -2.8 [1]. By comparison, the carbocyclic phenylglycine analog (L-phenylglycine) has a TPSA of 63.3 Ų and XLogP3 of approximately -1.8 [2]. The 13 Ų higher TPSA and 1.0 log unit lower XLogP3 reflect the presence of the pyridine nitrogen, which introduces an additional hydrogen-bond acceptor site and alters the compound's aqueous solubility and reversed-phase chromatographic retention (predicted 274 g·L⁻¹ solubility at 25 °C for the racemate) . This differential physicochemical signature directly impacts solid-phase extraction recovery, HPLC method development, and formulation partitioning behavior.

Physicochemical properties Chromatographic retention Solid-phase extraction

Supply Chain Availability & Sourcing Risk Differentiation: (S)- vs. (R)-Enantiomer

Market intelligence across global chemical supplier databases reveals approximately 6–8 verified suppliers for the (S)-enantiomer (CAS 1228559-23-6) offering 95–98% purity, including LeYan, AKSci, MolCore, and CheMenu . By contrast, the (R)-enantiomer (CAS 110772-45-7) lists comparably fewer dedicated suppliers at the same purity tier, with several requiring custom synthesis inquiries [1]. This asymmetry in commercial availability is consistent with the broader preference for (S)-configured pyridyl amino acids as peptide mimetic building blocks, reflecting higher synthetic demand and established manufacturing routes for the (S)-form. Procurement risk is further mitigated by the availability of the (S)-enantiomer in multiple pack sizes (100 mg to 25 g) with room-temperature shipping classification.

Supply chain resilience Vendor landscape Procurement risk

EP2 Agonist Pharmacophore Validation: Pyridyl Aminoacetic Acid Scaffold in Patent Literature

Patent CN-103965099-A (UBE Industries, priority 2008) discloses pyridyl aminoacetic acid compounds as EP2 receptor agonists for respiratory diseases including asthma and COPD [1]. The generic Markush structure encompasses the α-amino-(pyridin-4-yl)acetic acid core as a critical pharmacophoric element. This patent establishes that the 4-pyridyl substitution pattern is specifically claimed and differentiated from 2-pyridyl and 3-pyridyl regioisomers, which exhibit distinct EP2 potency and selectivity profiles. While quantitative IC₅₀ values for the simple (S)-amino-pyridin-4-YL-acetic acid scaffold are not publicly disclosed in the patent, the structure-activity relationship (SAR) data contained therein demonstrates that the 4-pyridyl orientation is essential for EP2 agonistic activity, providing a rational basis for selecting this regioisomer over 2- or 3-pyridyl alternatives in prostaglandin receptor-targeted programs.

EP2 receptor agonism Respiratory disease Patent landscape

Best Research and Industrial Application Scenarios for (S)-Amino-pyridin-4-YL-acetic acid


Solid-Phase Peptide Synthesis (SPPS) of Pyridyl-Modified Peptidomimetics

The high enantiomeric purity (≥98%) and free amino acid form of (S)-amino-pyridin-4-YL-acetic acid make it directly compatible with Fmoc/t-Bu SPPS protocols without additional deprotection steps. Its 4-pyridyl side chain introduces a metal-coordinating and hydrogen-bonding moiety into peptide backbones, enabling the design of metallopeptide catalysts, protease-stable peptidomimetics, and peptide-based sensors. The computed solubility of 274 g·L⁻¹ ensures efficient coupling in DMF or NMP solvent systems. Procurement of the (S)-enantiomer rather than the racemate eliminates diastereomer separation post-cleavage, reducing HPLC purification time by an estimated 40–60% [1].

Fragment-Based Drug Discovery (FBDD) Targeting EP2 and Related Prostanoid Receptors

Patent CN-103965099-A positions the pyridyl aminoacetic acid core as an EP2 agonist pharmacophore for respiratory indications [1]. The 4-pyridyl regioisomer is specifically claimed, making (S)-amino-pyridin-4-YL-acetic acid a strategic fragment for structure-based drug design (SBDD) campaigns. Its low molecular weight (152.15 Da), high aqueous solubility, and defined stereochemistry satisfy fragment library design criteria. Researchers should source the 4-pyridyl (S)-enantiomer to maintain alignment with patent SAR, avoiding 2- or 3-pyridyl regioisomers that diverge from the claimed pharmacophore and may exhibit off-target activity.

Asymmetric Synthesis of Chiral Pyridine-Containing Ligands and Organocatalysts

The (S)-α-amino acid scaffold with a 4-pyridyl substituent serves as a precursor for chiral pyridine-oxazoline (PyOX) ligands, N-pyridyl carbene ligands, and 4-dimethylaminopyridine (DMAP)-type nucleophilic catalysts. The defined (S)-stereochemistry at the α-carbon is essential for inducing enantioselectivity in metal-catalyzed transformations. Sourcing the (S)-enantiomer at 98% purity from suppliers with ISO-certified quality systems (e.g., MolCore) provides the batch-to-batch consistency required for reproducible enantioselective catalysis, where even 2% impurity of the opposite enantiomer can reduce enantiomeric excess by detectable margins in kinetic resolution applications .

Isotopic Labeling and Bioconjugation via Pyridine N-Oxide or N-Alkylation Chemistry

The pyridine nitrogen at the 4-position provides a reactive handle for N-oxidation (m-CPBA) or N-alkylation, enabling introduction of ¹⁸O labels, fluorescent tags, or PEG chains without modifying the α-amino acid core. The 4-pyridyl orientation offers superior steric accessibility compared to 2-pyridyl analogs (which suffer from intramolecular hydrogen bonding with the α-amino group), leading to higher conversion yields in N-functionalization reactions. Procurement of the free amino acid (not the hydrochloride salt) avoids the need for base neutralization prior to N-oxide formation, streamlining the synthetic sequence .

Quote Request

Request a Quote for (S)-Amino-pyridin-4-YL-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.